CA-4948

Vue d'ensemble

Description

CA-4948 est un nouvel inhibiteur de petite molécule, biodisponible par voie orale, de la kinase 4 associée au récepteur de l'interleukine-1 (IRAK4). IRAK4 est un élément clé de la voie de signalisation du myddosome, qui est essentielle à la signalisation en aval des récepteurs de type Toll (TLR) et de la famille des récepteurs de l'interleukine-1 (IL-1R) dans les cellules immunitaires, y compris les lymphocytes B . This compound s'est avéré prometteur dans le traitement des hémopathies malignes, en particulier celles présentant une signalisation IRAK4 dysrégulée .

Applications De Recherche Scientifique

CA-4948 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, the compound is used as a potent inhibitor of IRAK4 kinase activity, which is essential for signaling downstream of TLR and IL-1R pathways . In biology, this compound has been shown to modulate the TLR and IL-1R signaling cascades, leading to decreased cytokine release and inhibition of NF-κB signaling . In medicine, the compound is being developed as a novel agent for the treatment of hematologic cancers with dysregulated IRAK4 signaling, including non-Hodgkin lymphoma and acute myeloid leukemia . In industry, this compound is being explored for its potential use in combination with other active drugs against hematologic malignancies .

Mécanisme D'action

Target of Action

CA-4948 primarily targets the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3) . IRAK4 is a crucial component of the Myddosome signaling pathway, which is essential for signaling downstream of Toll-like receptors (TLR) and the Interleukin-1 receptor (IL-1R) family in immune cells, including B lymphocytes . FLT3 is a receptor tyrosine kinase often found to be dysregulated in Acute Myeloid Leukemia (AML) .

Mode of Action

This compound works by blocking the action of the abnormal proteins IRAK4 and FLT3 that signal cells to multiply . By inhibiting these proteins, this compound can help prevent the growth of cancer cells . Dysregulated signaling in these pathways is frequently observed in Non-Hodgkin Lymphomas (NHL), particularly in the ABC-subtype of Diffuse Large B-Cell Lymphoma (DLBCL) and Waldenström macroglobulinemia (WM) .

Biochemical Pathways

The primary biochemical pathways affected by this compound are the TLR and IL-1R signaling cascades . These pathways are frequently overactivated in AML and myelodysplastic syndromes (MDS) . By inhibiting IRAK4, this compound modulates these pathways, potentially leading to a decrease in the proliferation of cancer cells .

Pharmacokinetics

This compound has shown favorable pharmacokinetic properties. It is an oral medication with good bioavailability . The compound exhibits dose-proportional increases in exposure . It has a rapid absorption with Tmax at 2-3 hours and a half-life (T1/2) of 6 hours, supporting twice-daily dosing .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of IRAK4 and FLT3 signaling pathways, which may lead to a reduction in the proliferation of cancer cells . Biomarker analyses have revealed significant downregulation of both MAPK and NF-κB signaling pathways in response to this compound .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of certain mutations in the cancer cells . Furthermore, the compound’s action, efficacy, and stability can be influenced by the specific characteristics of the tumor microenvironment .

Analyse Biochimique

Biochemical Properties

CA-4948 interacts with IRAK4, a serine/threonine kinase that mediates interleukin 1 receptor (IL-1R) and Toll-like receptor (TLR) signaling downstream of MYD88 . It is an ATP-competitive, type 1 reversible inhibitor with high binding affinity to IRAK4 (23 nM) and FLT3 . It inhibits hematological malignancies that are driven by over-activity of the TLR/IL-1R pathway .

Cellular Effects

This compound has demonstrated significant effects on various types of cells. It has been shown to inhibit P MYD88 P Myddosome IRAK4 IRAK1 TLR/IL-1R or FLT3 signaling pathways . It has also shown to have a growth inhibitory and pro-apoptotic activity in vitro against AML cell lines .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the kinase activity of IRAK4, which is a critical component of the TLR/Myddosome pathway . This inhibition leads to the suppression of the TLR pathway, thereby inhibiting the activation of nuclear factor kappa B (NF-κB) and reducing cytokine release .

Temporal Effects in Laboratory Settings

The pharmacokinetics of this compound are predictable and support BID dosing . It has been well-tolerated in studies, allowing for long-term treatment .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated dose-dependent anti-tumor activity and survival advantage . Therapeutic dose levels were attained in both CSF and brain tissue .

Metabolic Pathways

It is known that it inhibits the TLR/Myddosome pathway, which is a critical pathway in the immune response .

Transport and Distribution

It has been shown that therapeutic dose levels can be attained in both cerebrospinal fluid (CSF) and brain tissue .

Subcellular Localization

Irak4, the target of this compound, is known to be involved in signaling pathways that operate in various subcellular locations .

Méthodes De Préparation

CA-4948 est synthétisé par une série de réactions chimiques impliquant la formation d'une nouvelle classe d'hétérocycles bicycliques. La voie de synthèse commence par l'identification de candidats provenant de la bibliothèque de composés d'Aurigene, suivie de la conception et de la synthèse d'inhibiteurs puissants de l'IRAK4 . Le composé principal avancé, this compound, a montré une bonne activité cellulaire dans diverses lignées cellulaires, notamment les lignées cellulaires de lymphome diffus à grandes cellules B activées par les lymphocytes B (ABC DLBCL) et de leucémie aiguë myéloïde (LAM) . Le composé présente des profils d'absorption, de distribution, de métabolisme et d'excrétion (ADME) et de pharmacocinétique (PK) souhaitables, notamment une bonne biodisponibilité orale chez la souris, le rat et le chien .

Analyse Des Réactions Chimiques

CA-4948 subit plusieurs types de réactions chimiques, notamment l'inhibition de l'activité de la kinase IRAK4. Le composé module les cascades de signalisation TLR et IL-1R, ce qui conduit à une diminution de la libération de cytokines et à l'inhibition de la signalisation NF-κB . Les réactifs et les conditions courantes utilisés dans ces réactions comprennent l'utilisation d'inhibiteurs réversibles de type 1 ATP-compétitifs avec une forte affinité de liaison à l'IRAK4 . Les principaux produits formés à partir de ces réactions comprennent l'inhibition des hémopathies malignes induites par une suractivité de la voie TLR/IL-1R .

Applications de la recherche scientifique

This compound a une large gamme d'applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, le composé est utilisé comme un inhibiteur puissant de l'activité de la kinase IRAK4, qui est essentielle à la signalisation en aval des voies TLR et IL-1R . En biologie, il a été démontré que this compound module les cascades de signalisation TLR et IL-1R, ce qui conduit à une diminution de la libération de cytokines et à l'inhibition de la signalisation NF-κB . En médecine, le composé est en cours de développement comme un nouvel agent pour le traitement des cancers hématologiques avec une signalisation IRAK4 dysrégulée, y compris le lymphome non hodgkinien et la leucémie aiguë myéloïde . Dans l'industrie, this compound est exploré pour son utilisation potentielle en association avec d'autres médicaments actifs contre les hémopathies malignes .

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de la kinase IRAK4, qui est essentielle à la signalisation en aval des voies TLR et IL-1R . Le composé se lie à l'IRAK4 avec une forte affinité, ce qui conduit à l'inhibition de la voie de signalisation du myddosome et à une réduction subséquente de la libération de cytokines et de la signalisation NF-κB . Cette inhibition entraîne une diminution de la survie et de la prolifération des cellules cancéreuses, en particulier celles présentant une signalisation IRAK4 dysrégulée .

Comparaison Avec Des Composés Similaires

This compound est unique en sa capacité à inhiber sélectivement l'activité de la kinase IRAK4 avec une forte affinité de liaison et une bonne biodisponibilité orale . Des composés similaires comprennent d'autres inhibiteurs de l'IRAK4, tels que l'ibrutinib et le vénetclax, qui ciblent également les voies de signalisation TLR et IL-1R . this compound a démontré une efficacité supérieure dans les études précliniques, en particulier en association avec d'autres médicaments actifs contre les hémopathies malignes .

Activité Biologique

CA-4948 is an innovative oral small molecule inhibitor targeting interleukin-1 receptor-associated kinase 4 (IRAK4). This compound has garnered attention for its potential therapeutic applications in various hematologic malignancies, particularly non-Hodgkin lymphoma (NHL) and acute myeloid leukemia (AML). The following sections detail the biological activity of this compound, including its mechanism of action, clinical findings, and relevant case studies.

IRAK4 is a critical component of the Myddosome signaling pathway, which mediates immune responses through Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of this pathway is commonly associated with several malignancies, including ABC-subtype diffuse large B-cell lymphoma (DLBCL) and Waldenström macroglobulinemia (WM). By inhibiting IRAK4, this compound disrupts downstream signaling that promotes tumor growth and survival, leading to decreased levels of pro-inflammatory cytokines such as IL-6 and reduced activation of key transcription factors involved in cancer progression .

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and the ability to penetrate the blood-brain barrier. In preclinical models, therapeutic levels were achieved in both cerebrospinal fluid (CSF) and brain tissue, demonstrating its potential for treating central nervous system (CNS) malignancies .

In toxicity studies conducted on mice and dogs, this compound was well tolerated at efficacious doses. The maximum tolerated dose (MTD) was established during clinical trials, ensuring that patients could receive adequate treatment without significant adverse effects .

Case Studies

- AML Patient Response : In a Phase 1/2 study involving adult patients with relapsed or refractory AML or high-risk myelodysplastic syndromes (MDS), this compound demonstrated promising results. Among 22 enrolled patients, significant reductions in bone marrow blasts were observed across all dose cohorts. Notably, one patient with a spliceosome mutation achieved complete remission with negative minimal residual disease after treatment with this compound .

- Lymphoma Treatment : In another clinical evaluation focused on NHL, this compound was shown to induce objective responses in patients with high-risk disease. The drug's efficacy was particularly notable in patients harboring FLT3 mutations, where a complete eradication of the mutation was documented following treatment .

Research Findings

Recent studies have highlighted the impact of this compound on key signaling pathways associated with tumor growth:

- Downregulation of NF-κB and MAPK Pathways : Treatment with this compound resulted in significant downregulation of NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways in tumor cells. This was evidenced by reduced protein levels of phospho-p38, phospho-ERK1/2, and phospho-NF-κB P65 in both tumor cells and the surrounding microenvironment .

Summary of Clinical Trials

| Trial Phase | Indication | Patient Cohort | Primary Outcomes |

|---|---|---|---|

| Phase 1/2 | Relapsed/Refractory AML/MDS | 22 patients | Objective responses in 5 patients; MTD established |

| Phase 1 | Non-Hodgkin Lymphoma | Variable | Significant downregulation of IRAK4-related pathways |

| Ongoing | CNS Tumors (PCNSL & MBM) | Not specified | Blood-brain barrier penetration confirmed |

Propriétés

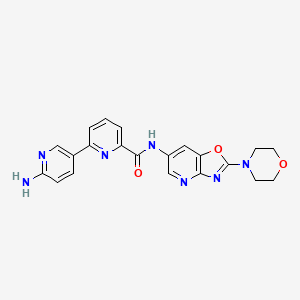

IUPAC Name |

6-(6-aminopyridin-3-yl)-N-(2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N7O3/c22-18-5-4-13(11-23-18)15-2-1-3-16(26-15)20(29)25-14-10-17-19(24-12-14)27-21(31-17)28-6-8-30-9-7-28/h1-5,10-12H,6-9H2,(H2,22,23)(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIMETUXCNDSLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(O2)C=C(C=N3)NC(=O)C4=CC=CC(=N4)C5=CN=C(C=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501339192 | |

| Record name | 6'-Amino-N-[2-(4-morpholinyl)oxazolo[4,5-b]pyridin-6-yl][2,3'-bipyridine]-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501339192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1801343-74-7 | |

| Record name | 6'-Amino-N-[2-(4-morpholinyl)oxazolo[4,5-b]pyridin-6-yl][2,3'-bipyridine]-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501339192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.